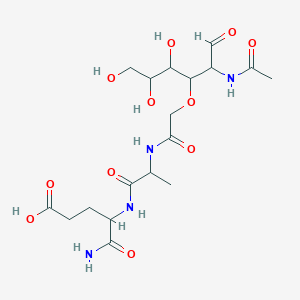

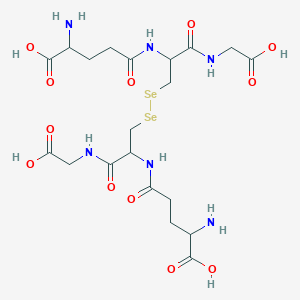

N-Acetyl-nor-muramyl-L-alanyl-D-isoglutamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-Acetil-nor-muramil-L-alanil-D-isoglutamina típicamente implica múltiples pasos. Un método común comienza con la preparación de α-fenil-D-glucosaminida peracetato, que se obtiene fusionando β-D-glucosamina pentaacetato con fenol y cloruro de zinc, seguido de desacetilación . Este intermedio se convierte entonces en 4,6-O-isopropilideno-N-acetil-D-ácido murámico α-fenilglucósido, que posteriormente se condensa con L-Ala-D-iGln éter bencílico utilizando el método del éster activado . La eliminación secuencial de grupos protectores de glicopéptidos mediante hidrólisis ácida e hidrogenólisis catalítica produce el producto objetivo .

Métodos de Producción Industrial

Los métodos de producción industrial para N-Acetil-nor-muramil-L-alanil-D-isoglutamina son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. Estos métodos a menudo implican la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de Reacciones

La N-Acetil-nor-muramil-L-alanil-D-isoglutamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos, como convertir cetonas en alcoholes.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución . Las condiciones de reacción típicamente implican temperaturas controladas, niveles de pH y sistemas de solventes para garantizar rendimientos óptimos y pureza del producto .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con propiedades inmunomoduladoras alteradas, mientras que las reacciones de sustitución pueden producir una gama de derivados funcionalizados para pruebas biológicas adicionales .

Aplicaciones Científicas De Investigación

La N-Acetil-nor-muramil-L-alanil-D-isoglutamina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La N-Acetil-nor-muramil-L-alanil-D-isoglutamina ejerce sus efectos interactuando con el receptor del dominio de oligomerización de unión a nucleótidos 2 (NOD2), un componente del sistema inmunitario innato . Al unirse a NOD2, el compuesto activa las vías de señalización que conducen a la producción de citoquinas proinflamatorias, como la interleucina-1 y el factor de necrosis tumoral (TNF), que mejoran la respuesta inmunitaria . Este mecanismo lo convierte en una herramienta valiosa para estudiar la inmunomodulación y desarrollar nuevas inmunoterapias .

Comparación Con Compuestos Similares

Compuestos Similares

N-Acetilmuramil-L-alanil-D-isoglutamina: Un compuesto estrechamente relacionado con propiedades inmunomoduladoras similares.

N-Acetilmuramil-L-alanil-D-ácido glutámico: Otro derivado utilizado en estudios inmunológicos.

N-Acetilmuramil-L-alanil-D-isoglutamina α-fenilglucósido: Un derivado glicosilado con actividad biológica mejorada.

Singularidad

La N-Acetil-nor-muramil-L-alanil-D-isoglutamina es única debido a su estructura específica, que le permite interactuar de manera efectiva con el receptor NOD2 y modular las respuestas inmunitarias. Su accesibilidad sintética y versatilidad en modificaciones químicas lo convierten en un compuesto valioso para aplicaciones de investigación y terapéuticas .

Propiedades

Fórmula molecular |

C18H30N4O11 |

|---|---|

Peso molecular |

478.5 g/mol |

Nombre IUPAC |

4-[2-[[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxyacetyl]amino]propanoylamino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C18H30N4O11/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29) |

Clave InChI |

NWMHDZMRVUOQGL-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)

![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)

![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)

![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)

![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)